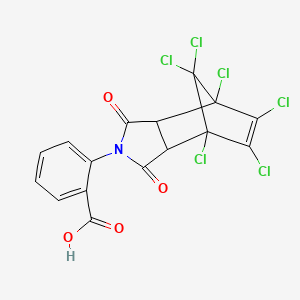
2-(4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C16H7Cl6NO4 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex halogenated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties through various studies and data analyses.
Chemical Structure and Properties
The compound is characterized by its intricate molecular structure which includes multiple chlorine atoms and a dioxo group. The molecular formula is C24H16Cl12N2O4 with a molecular weight of approximately 822.9 g/mol. The presence of halogen atoms often enhances biological activity by affecting the compound's solubility and interaction with biological targets.
Antimicrobial Properties
Several studies have indicated that halogenated compounds exhibit significant antimicrobial activity. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar halogenated N-heterocycles displayed potent activity against various bacterial strains due to their ability to disrupt microbial cell membranes .
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific pathways that lead to cell death. A related compound was shown to inhibit tumor growth in xenograft models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Cytotoxicity | Reduced viability in cell lines |
The biological mechanisms through which this compound exerts its effects include:
- Intermolecular Interactions : The presence of halogen bonds enhances solubility and interaction with biological macromolecules.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes leading to cell lysis.
Synthesis and Characterization
The synthesis of this compound involves several steps including:
- Halogenation : Introduction of chlorine atoms into the molecular structure.
- Formation of Dioxo Group : Achieved through specific oxidation reactions.
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| Halogenation | Chlorination under controlled conditions |
| Dioxo Formation | Oxidation using suitable reagents |
| Crystallization | Purification via recrystallization |
Propriétés
IUPAC Name |
2-(1,7,8,9,10,10-hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl6NO4/c17-9-10(18)15(20)8-7(14(9,19)16(15,21)22)11(24)23(12(8)25)6-4-2-1-3-5(6)13(26)27/h1-4,7-8H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFWZESBBLXBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














